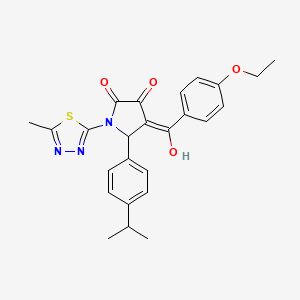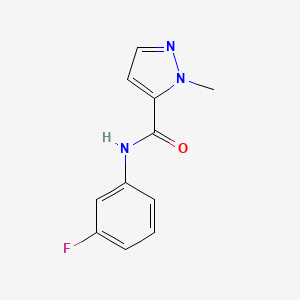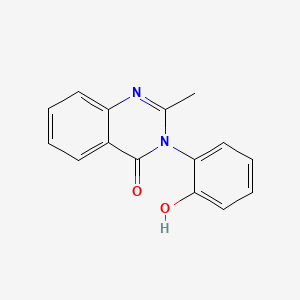![molecular formula C14H15N3O3S2 B5437964 N-methyl-4-{[3-(2-pyridinyl)-1-azetidinyl]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5437964.png)
N-methyl-4-{[3-(2-pyridinyl)-1-azetidinyl]sulfonyl}-2-thiophenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-4-{[3-(2-pyridinyl)-1-azetidinyl]sulfonyl}-2-thiophenecarboxamide, commonly known as AZD-8055, is a small molecule inhibitor that targets the mammalian target of rapamycin (mTOR) kinase. The mTOR pathway plays a crucial role in regulating cell growth, proliferation, and survival, making it an attractive target for cancer therapy.
科学研究应用
AZD-8055 has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, prostate, and lung cancer cells. AZD-8055 has also been shown to enhance the effectiveness of other cancer therapies, such as radiation and chemotherapy. In addition to cancer therapy, AZD-8055 has potential applications in the treatment of other diseases, such as diabetes and neurodegenerative disorders.
作用机制
AZD-8055 inhibits the N-methyl-4-{[3-(2-pyridinyl)-1-azetidinyl]sulfonyl}-2-thiophenecarboxamide kinase, which is a key regulator of cell growth and proliferation. The this compound pathway is activated in many types of cancer, leading to uncontrolled cell growth and survival. By inhibiting this compound, AZD-8055 can slow down or stop the growth of cancer cells. In addition, AZD-8055 can also induce autophagy, a process by which cells recycle their own components to survive under stress conditions.
Biochemical and Physiological Effects
AZD-8055 has been shown to have several biochemical and physiological effects. In cancer cells, AZD-8055 can induce cell cycle arrest and apoptosis, leading to the death of cancer cells. In addition, AZD-8055 can inhibit the formation of blood vessels that supply nutrients to tumors, a process known as angiogenesis. AZD-8055 can also modulate the immune system, enhancing the body's ability to fight cancer.
实验室实验的优点和局限性
AZD-8055 has several advantages for lab experiments. It is a small molecule inhibitor, making it easy to administer and study. It has been extensively studied in vitro and in vivo, providing a wealth of data on its mechanism of action and potential therapeutic applications. However, there are also limitations to using AZD-8055 in lab experiments. It can have off-target effects, inhibiting other kinases besides N-methyl-4-{[3-(2-pyridinyl)-1-azetidinyl]sulfonyl}-2-thiophenecarboxamide. In addition, it can have variable effects depending on the cell type and experimental conditions.
未来方向
There are several future directions for research on AZD-8055. One area of interest is the development of combination therapies that include AZD-8055. This could enhance the effectiveness of current cancer therapies and overcome resistance to treatment. Another area of interest is the study of the effects of AZD-8055 on the tumor microenvironment, including the immune system and angiogenesis. Finally, there is potential for the development of new analogs of AZD-8055 with improved potency and selectivity for N-methyl-4-{[3-(2-pyridinyl)-1-azetidinyl]sulfonyl}-2-thiophenecarboxamide.
合成方法
The synthesis of AZD-8055 involves several steps, starting from commercially available starting materials. The synthesis begins with the preparation of 2-chloro-4-methylthiophene, which is then reacted with 4-(4-morpholinyl)pyridine to form 2-(4-morpholinyl)thiophene-4-carboxamide. The final step involves the reaction of 2-(4-morpholinyl)thiophene-4-carboxamide with N-methyl-1-(3-sulfonamido-4-thiophenecarbonyl)azetidine-3-carboxamide to form AZD-8055.
属性
IUPAC Name |
N-methyl-4-(3-pyridin-2-ylazetidin-1-yl)sulfonylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S2/c1-15-14(18)13-6-11(9-21-13)22(19,20)17-7-10(8-17)12-4-2-3-5-16-12/h2-6,9-10H,7-8H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLSGTZMANHZPBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CS1)S(=O)(=O)N2CC(C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{4-[(2-adamantyloxy)carbonyl]-5-methyl-2-oxo-2,3-dihydro-1H-pyrrol-3-yl}acetic acid](/img/structure/B5437885.png)

![methyl 4-{[N-(3-bromophenyl)glycyl]amino}benzoate](/img/structure/B5437909.png)
![2-{[4-(methylsulfonyl)-1,4-diazepan-1-yl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5437914.png)

![4-{[1-[3-(dimethylamino)propyl]-4-hydroxy-2-(5-methyl-2-furyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B5437922.png)

![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-1-methyl-1H-indazole-3-carboxamide](/img/structure/B5437941.png)

![(3R*,3aR*,7aR*)-1-[(2-methoxyethoxy)acetyl]-3-(4-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5437950.png)
![5-chloro-4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}-2-(methylthio)pyrimidine](/img/structure/B5437953.png)
![3-butoxy-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide](/img/structure/B5437962.png)
![N~2~-({(2R,5S)-5-[(5-chloropyridin-2-yl)methyl]tetrahydrofuran-2-yl}methyl)-N~1~,N~1~,N~2~-trimethylglycinamide](/img/structure/B5437973.png)
![2-ethyl-6-{[1-(2-fluorobenzyl)-2,5-dimethyl-1H-indol-3-yl]methylene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5437990.png)